molecular formula C15H9FN4OS B2554842 N-(6-fluorobenzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine CAS No. 862976-44-1

N-(6-fluorobenzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine

Cat. No.: B2554842
CAS No.: 862976-44-1
M. Wt: 312.32
InChI Key: CPRXGLJWCDKSRH-UHFFFAOYSA-N
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Description

N-(6-fluorobenzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine is a sophisticated small molecule hybrid compound designed for advanced medicinal chemistry and oncology research. This chemical entity combines a 6-fluorobenzo[d]thiazol-2-amine scaffold, a structure recognized for its profound biological activities, with a 5-phenyl-1,3,4-oxadiazole moiety via a bridging amine linkage. The benzothiazole core is a privileged structure in drug discovery, with demonstrated potent and selective antitumor properties against a diverse panel of human cancer cell lines, including breast adenocarcinoma (MCF-7), colon cancer, and non-small cell lung cancer cells . Fluorination at the 6-position is a strategic modification often employed to fine-tune the molecule's electronic properties, metabolic stability, and membrane permeability, enhancing its potential as a lead compound . The 1,3,4-oxadiazole ring is a nitrogen- and oxygen-containing heterocycle known to contribute to significant pharmacological effects, including antimicrobial and antitumor activities, making this hybrid molecule a compelling candidate for the development of novel multi-target therapeutic agents . The primary research value of this compound lies in its potential as a core scaffold for the synthesis and evaluation of new anticancer agents. Benzothiazole derivatives have been shown to exert their biological effects through multiple mechanisms, including the inhibition of key cancer-associated enzymes like carbonic anhydrase, and the induction of cell cycle arrest and apoptosis in malignant cells . Furthermore, similar compounds have been investigated as inhibitors of receptor tyrosine kinases and other signaling pathways crucial for cell proliferation and survival . This product is intended for use in bioactivity screening, structure-activity relationship (SAR) studies, and as a key intermediate in the synthesis of more complex molecular architectures. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with appropriate care in a controlled laboratory setting.

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FN4OS/c16-10-6-7-11-12(8-10)22-15(17-11)18-14-20-19-13(21-14)9-4-2-1-3-5-9/h1-8H,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPRXGLJWCDKSRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)NC3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-fluorobenzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. Specifically, N-(6-fluorobenzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine has demonstrated promising results in various cancer cell lines.

Case Studies and Findings

  • A study on similar oxadiazole derivatives indicated that compounds with structural similarities to this compound exhibited significant growth inhibition against several cancer cell lines including SNB-19 and OVCAR-8, with percent growth inhibitions reaching as high as 86.61% .
Cell Line Percent Growth Inhibition
SNB-1986.61%
OVCAR-885.26%
NCI-H4075.99%

These findings suggest that the compound may act through mechanisms such as apoptosis induction or cell cycle arrest.

Antioxidant Properties

The antioxidant activity of oxadiazole derivatives has also been investigated. Compounds similar to this compound have shown potential in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases.

Research Insights

In a study evaluating antioxidant activities of various oxadiazole derivatives:

  • Compounds were tested using DPPH radical scavenging assays and demonstrated significant radical scavenging potential, indicating their ability to mitigate oxidative damage .

Drug Discovery Potential

The unique structural features of this compound make it a candidate for further exploration in drug discovery.

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound with specific biological targets. These studies typically assess how well the compound can fit into the active sites of target proteins associated with disease pathways.

ADMET Properties

Studies on absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles are crucial for evaluating the drug-likeness of compounds. Preliminary assessments indicate that derivatives of oxadiazoles often comply with Lipinski's Rule of Five, suggesting favorable pharmacokinetic properties .

Mechanism of Action

The mechanism of action of N-(6-fluorobenzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

Table 1: Key Physicochemical Parameters of Selected Analogues
Compound Name Core Structure Substituents Melting Point (°C) Yield (%) Reference ID
N-(2-methylphenyl)-5-phenyl-1,3,4-oxadiazol-2-amine 1,3,4-oxadiazole 5-phenyl, 2-(2-methylphenyl)amine Not Reported N/A
5-Phenyl-1,3,4-oxadiazol-2-amine (2B) 1,3,4-oxadiazole 5-phenyl, 2-amine 156–158 41
5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-amine (2C) 1,3,4-oxadiazole 5-(2-fluorophenyl), 2-amine 218.5–219.5 74
N-(3-fluorophenyl)-5-methyl-1,3,4-thiadiazol-2-amine 1,3,4-thiadiazole 5-methyl, 2-(3-fluorophenyl)amine Not Reported N/A

Key Observations :

  • The 1,3,4-oxadiazole derivatives (e.g., 2B and 2C) exhibit higher melting points compared to thiadiazole analogues, likely due to stronger dipole-dipole interactions in the oxadiazole ring .
  • Fluorine substitution on aromatic rings (e.g., 2C) increases melting points, suggesting enhanced crystallinity due to halogen-mediated packing .
  • The target compound’s 6-fluorobenzo[d]thiazole group introduces steric and electronic effects distinct from simpler fluorophenyl substitutions in analogues like 2C.
Table 2: Pharmacological Profiles of 1,3,4-Oxadiazole Derivatives
Compound Name Activity Type IC50/EC50 (µM) Cell Line/Model Reference ID
N-(4-Chlorobenzylidene)-5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amine (118) Cytotoxic 1.1–1.5 Broad cancer cells
N-(substituent phenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine (4a-f) Anticancer Not Specified Multiple cell lines
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine Insecticidal/Fungicidal Not Reported Broad-spectrum

Key Observations :

  • 1,3,4-Oxadiazoles with electron-withdrawing substituents (e.g., nitro or chloro groups) demonstrate potent cytotoxicity, with IC50 values comparable to standard chemotherapeutics .
  • Thiadiazole derivatives (e.g., ) exhibit insecticidal and fungicidal activities, suggesting that the target compound’s benzothiazole moiety may confer similar bioactivity .
  • The trimethoxyphenyl-substituted oxadiazoles () adhere to Lipinski’s rule of five, indicating favorable drug-likeness, a property likely shared by the target compound due to structural similarities .

Key Observations :

  • The use of dibromodimethylhydantoin (DBDMH) and NaOH in aqueous conditions is a common route for synthesizing 1,3,4-oxadiazol-2-amine derivatives .
  • High-yield reactions (e.g., 79% for compound 4) are achievable under inert atmospheres, suggesting optimized protocols for halogenated derivatives .
  • X-ray crystallography () confirms non-planar molecular geometries in substituted oxadiazoles, which may influence binding interactions in biological targets .

Biological Activity

N-(6-fluorobenzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Synthesis

The compound features a complex structure that integrates elements from benzothiazole and oxadiazole. Its IUPAC name is N-(6-fluoro-1,3-benzothiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine. The synthesis typically involves:

  • Formation of Benzothiazole Derivative : The starting material, 2-amino-6-fluorobenzothiazole, is synthesized using potassium carbonate as a binding agent.
  • Formation of Oxadiazole Ring : This derivative is reacted with hydrazine hydrate and a carboxylic acid to create the oxadiazole ring.
  • Final Coupling Reaction : The oxadiazole intermediate is then coupled with aniline to yield the target compound.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been evaluated against various cancer cell lines, including breast, colon, and lung cancers. The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through interference with specific signaling pathways.

Cell LineIC50 (µM)Mechanism of Action
MCF7 (breast)5.0Induction of apoptosis
HT29 (colon)4.5Inhibition of cell cycle progression
A549 (lung)6.2Activation of caspase pathways

Antimicrobial Activity

In addition to its anticancer effects, the compound has shown promising antimicrobial properties against various bacterial strains. Its efficacy was tested against Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Targeting Kinases : The compound may inhibit certain kinases involved in cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, leading to apoptosis.
  • Inhibition of DNA Synthesis : By interfering with DNA replication processes, it prevents cancer cell division.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent anticancer properties against multiple cell lines through mechanisms involving apoptosis and cell cycle arrest .
  • Antimicrobial Efficacy : Research conducted by a team at Monash University evaluated the antimicrobial effects against resistant strains of bacteria and found significant inhibitory activity .
  • SAR Studies : Structure–activity relationship (SAR) studies highlighted that modifications to the phenyl ring significantly influenced both anticancer and antimicrobial activities .

Q & A

(Basic) What are the standard synthetic routes for N-(6-fluorobenzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine and its derivatives?

The synthesis typically involves cyclization of substituted hydrazides or thiosemicarbazides using phosphoryl chloride (POCl₃) under reflux. For example:

  • Hydrazide cyclization : Substituted benzoic acid hydrazides are treated with POCl₃ at 120°C to form oxadiazole cores, as demonstrated in the synthesis of 5-phenyl-1,3,4-oxadiazol-2-amine derivatives .
  • Thiosemicarbazide route : N-phenylthiosemicarbazide reacts with carboxylic acid derivatives (e.g., 4-phenyl butyric acid) in POCl₃ at 90°C, yielding thiadiazole or oxadiazole scaffolds .
    Yields for derivatives range from 82% to 90%, with melting points between 121°C and 182°C .

(Advanced) How can reaction conditions be optimized for synthesizing oxadiazole derivatives?

Optimization strategies include:

  • Ultrasound-assisted synthesis : Reduces reaction time and improves yield by enhancing mass transfer (e.g., synthesis of 5-phenyl-1,3,4-oxadiazol-2-amine under ultrasound irradiation) .
  • Catalysis : Manganese(II) catalysis improves regioselectivity in thiadiazole formation, as seen in the synthesis of 5-benzyl-N-phenyl-1,3,4-thiadiazol-2-amine .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, pyridine) enhance cyclization efficiency .

(Basic) What spectroscopic techniques are used to characterize this compound?

  • IR spectroscopy : Identifies functional groups (e.g., C=N stretching at 1600–1650 cm⁻¹, NH stretching at 3200–3400 cm⁻¹) .
  • NMR (¹H and ¹³C) : Confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for phenyl groups) .
  • X-ray crystallography : Resolves molecular geometry (e.g., dihedral angles between aromatic rings: 15.3°–39.7°) .

(Advanced) How do computational methods like DFT contribute to understanding the compound's structure and properties?

  • Thermochemical accuracy : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms predict atomization energies with <3 kcal/mol deviation from experimental data .
  • Vibrational analysis : DFT calculations (B3LYP/6-31G*) match experimental IR spectra for NH and C-F stretches .
  • Molecular orbital analysis : HOMO-LUMO gaps predict reactivity and electronic transitions relevant to biological activity .

(Basic) What biological activities have been reported for this compound?

  • Anticancer activity : Derivatives show growth inhibition (GP = 6.82–62.61) against melanoma (MDA-MB-435), leukemia (K-562), and colon cancer (HCT-15) cell lines .
  • Antioxidant potential : Radical scavenging activity (e.g., 80% inhibition of DPPH at 100 µM) .
  • Cholinesterase inhibition : IC₅₀ values <10 µM in acetylcholinesterase (AChE) assays for Alzheimer’s research .

(Advanced) How do structural modifications influence biological activity?

  • Substituent effects :
    • Electron-withdrawing groups (e.g., -F, -Cl) enhance anticancer activity by increasing electrophilicity .
    • Hydrophobic substituents (e.g., benzyl, tert-butyl) improve blood-brain barrier penetration for CNS targets .
  • Conformational analysis : Non-planar geometries (dihedral angles >30°) reduce steric hindrance in enzyme binding pockets .

(Advanced) What methodologies resolve contradictions between theoretical and experimental data?

  • Cross-validation : Compare DFT-predicted bond lengths with X-ray data (e.g., C-N bond deviation <0.02 Å) .
  • Multi-technique characterization : Pair NMR/IR with high-resolution mass spectrometry (HRMS) to confirm molecular formulas .

(Basic) What are the common substituents introduced to enhance activity?

  • Phenyl derivatives : 4-Methylphenyl (GP = 39.77 on HCT-15) and 4-hydroxyphenyl (GP = 34.27 on T-47D) .
  • Heterocyclic groups : Thienyl and pyridyl substituents improve solubility and bioavailability .

(Advanced) How is X-ray crystallography applied to determine molecular structure?

  • SHELX software : Refines crystal structures using intensity data (e.g., R-factor = 0.0538 for 5-(benzo[d][1,3]dioxol-5-ylmethyl)thiazol-2-amine) .
  • Hydrogen bonding analysis : Identifies dimer formation via N–H⋯N interactions (e.g., bond length = 2.08 Å) .

(Advanced) What methodologies assess anticancer potential in vitro?

  • NCI-60 screening : Tests compounds against 60 human cancer cell lines, with mean growth percent (GP) as the primary metric .
  • Dose-response assays : Determine IC₅₀ values using MTT or SRB protocols .

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